2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[3-Methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol-protected boronate group attached to a substituted phenyl ring. The phenyl ring is functionalized with a methoxy group (-OCH₃) at the 3-position and a methoxymethyl group (-CH₂OCH₃) at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science . Its methoxymethyl substituent enhances solubility in organic solvents compared to non-ether analogs, while the pinacol boronate group ensures stability during storage and handling .
Properties
IUPAC Name |
2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-17-5)13(9-12)18-6/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJBSSKOJYKQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an alkene or alkyne results in the formation of the corresponding alkyl or alkenylborane . This method is favored due to its rapid reaction rate and the stability of the resulting organoborane compounds.
Chemical Reactions Analysis
2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: Can be oxidized to form boronic acids or borate esters under specific conditions.
Reduction Reactions: Less common but can occur under strong reducing conditions.
Common reagents used in these reactions include palladium catalysts, halides, and oxidizing agents. The major products formed are typically biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry
Dioxaborolanes are often utilized as intermediates in the synthesis of pharmaceuticals. The specific compound has shown potential in the development of targeted therapies due to its ability to form stable complexes with biological molecules.
- Case Study: Anticancer Agents
Research has indicated that derivatives of dioxaborolanes can inhibit cancer cell proliferation through mechanisms involving the modulation of signaling pathways. For instance, studies have demonstrated that compounds with similar structures can effectively inhibit the growth of breast cancer cells by interfering with estrogen receptor signaling pathways .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boron atom allows for various reactions such as Suzuki coupling, which is pivotal in forming carbon-carbon bonds.
- Table: Key Reactions Involving Dioxaborolanes
Materials Science
Dioxaborolanes have been explored for their potential use in creating novel materials. Their unique structure allows for the incorporation into polymers and other materials that exhibit enhanced properties.
- Case Study: Polymer Composites
Research has shown that incorporating dioxaborolanes into polymer matrices can improve thermal stability and mechanical properties. For example, composites made with these compounds have demonstrated increased tensile strength and flexibility compared to traditional polymers .
Future Directions and Research Opportunities
The ongoing research into dioxaborolanes suggests that their applications could expand significantly. Future studies may focus on:
- Targeted Drug Delivery Systems : Utilizing the compound's ability to form stable complexes with biomolecules.
- Advanced Material Development : Investigating the use of dioxaborolanes in nanotechnology and smart materials.
Mechanism of Action
The primary mechanism of action for 2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation process. In this process, the organoboron compound transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner . This reaction is highly efficient and tolerant of various functional groups, making it a powerful tool in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a. 2-[3-Fluoro-4-(Methoxymethyl)Phenyl]-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
- Key Difference : The 3-methoxy group is replaced with a fluorine atom.
- This compound may exhibit lower stability under acidic conditions compared to the methoxy analog .
b. 2-(4-(Methoxymethyl)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
- Key Difference : Lacks the 3-methoxy substituent.
- However, reduced electron donation from the single substituent may lower stability in polar solvents .
c. 2-[3-Methoxy-4-(Methoxymethoxy)Phenyl]-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
- Key Difference : Methoxymethoxy (-OCH₂OCH₃) replaces methoxymethyl.
- Impact : The acetal group increases hydrolytic lability under acidic conditions, limiting its utility in aqueous-phase reactions. However, it offers enhanced solubility in ether-based solvents .
Steric and Functional Group Modifications
a. 2-(3-Methoxy-4-(o-Tolyloxy)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
b. 4,4,5,5-Tetramethyl-2-[3-(Methylsulfonyl)Phenyl]-1,3,2-Dioxaborolane
c. 2-(3-Methoxy-4,5-Dimethylphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
- Key Difference : Additional methyl groups at the 4- and 5-positions.
- However, they enhance thermal stability .
Reaction Performance and Stability
Biological Activity
2-[3-Methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has attracted attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H23BO5
- CAS Number : 83282-91-1
- Molecular Weight : 284.16 g/mol
- Structure : The compound features a dioxaborolane ring which is known for its stability and unique reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that boron-containing compounds can modulate enzyme activity and influence cellular signaling pathways. Specifically, the dioxaborolane structure allows for the formation of stable complexes with biomolecules, potentially affecting their function.
Biological Activities
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. For instance, it has been noted to potentially inhibit phosphoinositide 4-kinase (PIP4K2A), which is implicated in cancer cell survival.
- Antimicrobial Properties : Some derivatives of boron compounds have shown promise as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Neuroprotective Effects : There is emerging evidence that boron compounds may offer neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of PIP4K2A | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Neuroprotective | Modulation of oxidative stress |
Case Study 1: Anticancer Properties
In a study focused on the inhibition of PIP4K2A in p53-deficient tumors, the compound demonstrated significant cytotoxic effects at low micromolar concentrations, indicating its potential as a targeted therapy for specific cancer types .
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial efficacy of various boron compounds highlighted that derivatives similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .
Safety and Toxicity
While the compound shows promising biological activity, it is essential to consider its safety profile. Toxicological assessments indicate that it may be harmful if ingested or if it comes into contact with skin . Further research is needed to establish a comprehensive safety profile before clinical applications can be considered.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. A general procedure involves reacting a substituted aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .
- Yield Optimization : Lower yields (e.g., 27% in related syntheses) may arise from steric hindrance due to the methoxymethyl substituent. Strategies include:
- Using excess boronate ester (1.5–2.0 equiv).
- Optimizing catalyst loading (1–5 mol%).
- Employing microwave-assisted synthesis to reduce reaction time .
Q. How should this dioxaborolane derivative be purified and characterized to confirm structural integrity?
- Purification : Column chromatography with gradients of hexanes/ethyl acetate (e.g., 2:1 v/v + 0.25% Et₃N) effectively removes unreacted precursors. Silica gel pre-treated with triethylamine minimizes decomposition of boronate esters .
- Characterization :
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boron coordination .
- ¹H/¹³C NMR : Methoxymethyl protons appear as a singlet at δ ~3.3–3.5 ppm, while pinacol methyl groups resonate at δ ~1.3 ppm .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .
Advanced Research Questions
Q. What strategies mitigate instability of this boronate ester under aqueous or acidic conditions during cross-coupling reactions?
- Instability Factors : The methoxymethyl group may hydrolyze under acidic conditions, while the boronate ester is prone to protodeboronation.
- Solutions :
- Conduct reactions under inert atmospheres (argon/nitrogen) to prevent moisture ingress .
- Use aprotic solvents (e.g., THF, DMF) and stabilize with Lewis acids like MgSO₄ .
- Pre-activate the boronate with Cs₂CO₃ or K₃PO₄ to enhance coupling efficiency .
Q. How do substituents on the aryl ring (e.g., methoxymethyl vs. halogens) influence reactivity in Suzuki-Miyaura couplings?
- Substituent Effects :
- Electron-Donating Groups (e.g., methoxymethyl) : Reduce electrophilicity of the aryl halide, slowing oxidative addition. Use stronger bases (e.g., K₃PO₄) and higher temperatures (100–120°C) .
- Steric Effects : Methoxymethyl groups at the ortho position hinder catalyst access. Switch to bulkier ligands (e.g., XPhos) to improve turnover .
- Data Table :
| Substituent | Coupling Partner | Yield (%) | Conditions |
|---|---|---|---|
| Methoxymethyl | 4-Bromotoluene | 62 | Pd(dppf)Cl₂, 100°C |
| Chloro | 4-Iodonitrobenzene | 85 | Pd(PPh₃)₄, 80°C |
Q. What computational methods predict the electronic and steric effects of the methoxymethyl group on boron center reactivity?
- DFT Studies : Optimize molecular geometry using B3LYP/6-31G(d) to calculate:
- Natural Bond Orbital (NBO) Charges : Boron center electron density.
- Frontier Molecular Orbitals (HOMO/LUMO) : Reactivity toward electrophiles/nucleophiles .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported NMR chemical shifts for similar dioxaborolane derivatives?
- Common Issues : Variations in δ ¹¹B NMR shifts (±2 ppm) arise from solvent polarity or trace water.
- Validation Steps :
- Compare data with structurally analogous compounds (e.g., 2-fluoro derivatives in ).
- Re-run NMR in deuterated chloroform with 1% DMSO-d₆ to standardize conditions .
Safety and Handling
Q. What protocols ensure safe handling of this compound given its sensitivity to moisture and air?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
